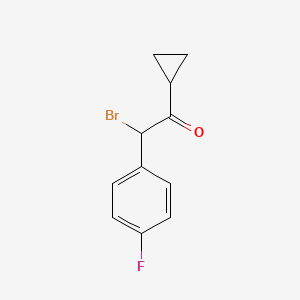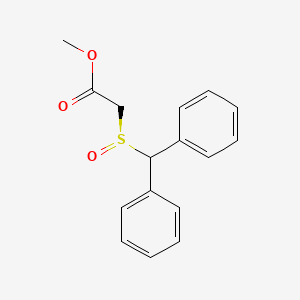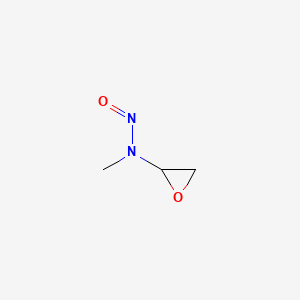
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal is a synthetic steroid derivative. It is a deuterium-labeled compound, which means that some of its hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in studies involving steroid metabolism and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal typically involves multiple steps. The starting material is usually a steroid precursor, which undergoes a series of chemical reactions to introduce the necessary functional groups and isotopic labels. Common steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Ketalization: Formation of the diethylene ketal by reacting the steroid with ethylene glycol in the presence of an acid catalyst.
Deuterium Labeling: Incorporation of deuterium atoms, often achieved through exchange reactions in deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in anhydrous conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal is used in various scientific research fields:
Chemistry: Studying reaction mechanisms and kinetics using deuterium-labeled compounds.
Biology: Investigating steroid metabolism and function in biological systems.
Medicine: Researching potential therapeutic applications and drug metabolism.
Industry: Used in the synthesis of other steroid derivatives and as a reference material in analytical chemistry.
Wirkmechanismus
The mechanism of action of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal involves its interaction with steroid receptors and enzymes involved in steroid metabolism. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione: The non-deuterated analogue.
Cortisol: A naturally occurring steroid hormone with similar functional groups.
Prednisolone: A synthetic steroid with anti-inflammatory properties.
Uniqueness
The uniqueness of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal lies in its deuterium labeling, which provides distinct advantages in research applications. Deuterium-labeled compounds have different physical and chemical properties compared to their non-labeled counterparts, allowing for more precise studies of metabolic pathways and reaction mechanisms.
Eigenschaften
CAS-Nummer |
134354-11-3 |
|---|---|
Molekularformel |
C25H38O7 |
Molekulargewicht |
454.596 |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,2/'-1,3-dioxolane]-11,17-diol |
InChI |
InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18-,19-,20+,21-,22-,24+/m0/s1/i14D2,19D,20D |
InChI-Schlüssel |
FPKBNDCCFKYHDT-HUTIETSVSA-N |
SMILES |
CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3 |
Synonyme |
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 Cyclic 3,20-Bis(1,2-ethanediyl Acetal); |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)






